4-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c14-11-6-4-10(5-7-11)9-13-16-15-12-3-1-2-8-17(12)13/h1-8H,9,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQBQKDBTBBUKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CC3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}aniline typically involves the cyclization of 2-hydrazinylpyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis is efficient and operationally simple, often carried out at room temperature . Various condensation agents such as formic acid, orthoesters, and hypervalent iodine reagents can be used to facilitate the formation of the triazolopyridine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve mild temperatures and solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
4-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}aniline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Fused Heterocycle Modifications
- Triazolo[4,3-a]pyrimidine Derivatives: Example: 4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethyl}aniline (CAS 1156664-91-3) Molecular Formula: C12H11N5 (identical to the target compound).
Triazolo[4,3-b]pyridazine Derivatives :
- Example: N-Methyl-3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline
- Molecular Formula: C14H14N6 (higher nitrogen content).
- Key Difference: Pyridazine (two adjacent nitrogen atoms) replaces pyridine, creating a more electron-deficient core. The methyl substituents on the triazole and aniline groups increase steric bulk, likely reducing membrane permeability .
Fusion Position and Linkage Variations
- Triazolo[1,5-a]pyridine Derivatives :
- Example: 4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline
- Molecular Formula: C13H12N4O (lower nitrogen content due to oxygen linkage).
- Key Difference: Fusion at [1,5-a] positions and an ether (-O-) linkage instead of methylene. This reduces flexibility and may decrease metabolic stability .
Substituent and Functional Group Variations
Biological Activity
The compound 4-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}aniline (CAS No. 1016839-14-7) is a derivative of triazolo-pyridine, a structural motif known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H12N4, with a molecular weight of approximately 224.25 g/mol. The compound features a triazolo-pyridine moiety linked to an aniline structure, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds containing the triazolo-pyridine scaffold exhibit a variety of biological activities including:
- Antitumor Activity : Several derivatives have shown promising results against various cancer cell lines.
- Kinase Inhibition : Compounds in this class have been studied for their ability to inhibit specific kinases involved in cancer progression.
- Antimicrobial Properties : Some derivatives demonstrate significant antibacterial and antifungal activities.
Antitumor Activity
A study evaluated a series of [1,2,4]triazolo derivatives for their anticancer properties. The compound 22i displayed excellent anti-tumor activity against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM respectively . This suggests that similar compounds may exhibit comparable efficacy.
Kinase Inhibition
The triazolo-pyridine derivatives have been identified as potential inhibitors of c-Met kinase. For instance, compounds with similar structures showed IC50 values in the nanomolar range for c-Met inhibition . This highlights the potential role of this compound in targeting pathways critical for tumor growth and metastasis.
The mechanisms by which these compounds exert their biological effects often involve:
- Binding to Enzymatic Targets : The triazolo-pyridine moiety may facilitate binding to specific kinases or other enzymes.
- Induction of Apoptosis : Studies have indicated that certain derivatives can trigger apoptosis in cancer cells through various signaling pathways.
- Cell Cycle Arrest : Some compounds have been shown to interfere with cell cycle progression in cancer cells.
Comparative Analysis
| Compound Name | Biological Activity | IC50 Values | Mechanism |
|---|---|---|---|
| Compound 22i | Antitumor | A549: 0.83 μM MCF-7: 0.15 μM HeLa: 2.85 μM | c-Met kinase inhibition |
| Compound X | Antimicrobial | Varies | Disruption of bacterial cell wall |
| Compound Y | Neuroprotective | Varies | Modulation of neurotransmitter systems |
Case Studies
In a recent study involving the synthesis of novel triazolo-pyridine derivatives, researchers reported enhanced biological activity through structural modifications . These findings underscore the importance of chemical structure in determining biological efficacy.
Q & A
Basic: What are the established synthetic methodologies for 4-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}aniline, and what reaction conditions are critical for optimizing yield?
Answer:
The primary synthetic route involves oxidative cyclization of hydrazine intermediates . A green chemistry approach uses sodium hypochlorite (NaOCl) as an oxidant in ethanol at room temperature, achieving 73% yield . Critical parameters include:
- Solvent selection : Ethanol balances reactivity and environmental safety.
- Reaction time : 3 hours minimizes side reactions.
- Purification : Crude products are purified via alumina plug filtration to remove impurities .
Alternative methods employ phosphonate intermediates via 5-exo-dig cyclization, requiring anhydrous conditions and controlled temperatures (80–100°C) for optimal regioselectivity .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
Answer:
A multi-technique approach is essential:
Cross-validation between NMR and crystallography resolves ambiguities in tautomeric forms .
Advanced: How can researchers address discrepancies in pharmacological activity data observed for triazolopyridine derivatives across different studies?
Answer:
Discrepancies often arise from structural variations (e.g., substituent position) or assay conditions . Mitigation strategies include:
- Structural uniformity : Standardize substituent positions (e.g., methyl vs. phenyl groups) to isolate activity trends .
- Assay replication : Use identical cell lines (e.g., HEK-293 for kinase inhibition) and concentrations .
- Meta-analysis : Compare data across studies using computational tools (e.g., molecular docking) to identify outliers .
For example, altering the aniline substituent in 4-{[1,2,4]triazolo...aniline significantly modulates antibacterial efficacy, necessitating controlled SAR studies .
Advanced: What strategies are recommended for improving the regioselectivity in the synthesis of triazolopyridine-based compounds?
Answer:
Regioselectivity is influenced by electronic and steric effects :
- Catalyst modulation : Lewis acids (e.g., ZnCl₂) direct cyclization to the 3-position .
- Solvent polarity : Polar aprotic solvents (DMF) favor exo-cyclization over endo pathways .
- Temperature control : Lower temperatures (0–25°C) reduce kinetic competition between pathways .
For phosphonate derivatives, 5-exo-dig cyclization achieves >90% regioselectivity at 80°C .
Basic: What are the key considerations in designing hydrazine intermediates for the synthesis of this compound derivatives?
Answer:
Hydrazine intermediates must balance reactivity and stability :
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) enhance oxidative cyclization rates .
- Steric hindrance : Bulky groups at the pyridine 2-position reduce side reactions .
- Protection/deprotection : Use acetyl groups for amine protection during cyclization, followed by acidic hydrolysis .
For example, N-[(3-methoxy-4-benzyloxyphenyl)methylideneamino]pyridin-2-amine yields 73% product after NaOCl treatment .
Advanced: How should researchers approach the computational modeling of electronic effects in triazolopyridine derivatives to predict reactivity?
Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model:
- Frontier molecular orbitals : HOMO-LUMO gaps predict nucleophilic/electrophilic sites .
- Charge distribution : Electron-deficient triazole rings favor electrophilic substitution .
- Docking studies : Triazolopyridines with planar structures show higher affinity for kinase ATP-binding pockets .
Validate models with experimental Hammett constants (σ) for substituent effects on reaction rates .
Basic: What are the common pitfalls in interpreting NMR data for triazolopyridine derivatives, and how can they be resolved?
Answer:
Pitfalls include:
- Tautomeric ambiguity : Triazole-proton exchange broadens signals. Use DMSO-d₆ to slow exchange .
- Overlapping peaks : 2D NMR (COSY, HSQC) resolves coupled protons .
- Solvent artifacts : CDCl₃ may mask N-H peaks; switch to D₂O for detection .
For crystallographic validation, compare NMR shifts with X-ray-derived bond lengths .
Advanced: How can researchers optimize reaction scalability for triazolopyridine derivatives without compromising yield?
Answer:
- Flow chemistry : Continuous reactors maintain temperature control for exothermic steps .
- Catalyst recycling : Immobilized catalysts (e.g., SiO₂-supported ZnCl₂) reduce waste .
- Solvent recovery : Ethanol distillation minimizes environmental impact .
Pilot studies show scalability to 50-g batches with <5% yield drop using NaOCl oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
